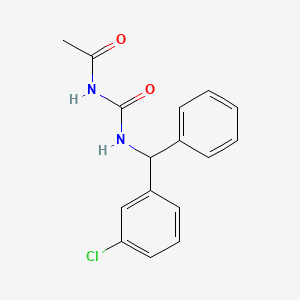

1-Acetyl-3-(3-chlorobenzhydryl)urea

Descripción

Propiedades

Número CAS |

5575-37-1 |

|---|---|

Fórmula molecular |

C16H15ClN2O2 |

Peso molecular |

302.75 g/mol |

Nombre IUPAC |

N-[[(3-chlorophenyl)-phenylmethyl]carbamoyl]acetamide |

InChI |

InChI=1S/C16H15ClN2O2/c1-11(20)18-16(21)19-15(12-6-3-2-4-7-12)13-8-5-9-14(17)10-13/h2-10,15H,1H3,(H2,18,19,20,21) |

Clave InChI |

NBEBEXVKIBJVGC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |

SMILES canónico |

CC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline ()

- Structural Differences : Replaces the urea moiety with a pyrazoline ring and incorporates fluorine at the para position of the phenyl group.

- Biological Activity: Pyrazoline derivatives exhibit antiviral, antifungal, and monoamine oxidase (MAO) inhibitory activities .

1,1-Dibenzyl-3-(3-chlorophenyl)urea ()

- Structural Differences : Features two benzyl groups at N1 and a single 3-chlorophenyl group at N3.

- Functional Implications : The benzyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The absence of an acetyl group alters metabolic stability compared to the target compound .

1-Acetyl-3-[2-(2,3,5,6-tetrafluorophenyl)hydrazin-1-ylidene]indolin-2-one ()

- Structural Differences: Contains a tetrafluorophenyl hydrazine group and an indolinone core instead of urea.

- Relevance : Fluorine atoms improve electronegativity and metabolic resistance, suggesting that halogenation patterns significantly influence compound stability and reactivity .

1-Acetyl-3-(4-Nitrophenyl)propionitrile Derivatives ()

Functional Group Analysis and Pharmacological Implications

Key Observations :

- Halogenation : Chlorine and fluorine substituents enhance electronegativity and binding to hydrophobic enzyme pockets.

- Urea vs. Pyrazoline : Urea derivatives may exhibit broader hydrogen-bonding capacity, while pyrazolines offer structural rigidity for targeted enzyme interactions.

- Solubility : Bulky substituents (e.g., benzhydryl, dibenzyl) reduce solubility but improve lipid bilayer penetration.

Métodos De Preparación

Isocyanate-Mediated Urea Formation

The most direct route involves the nucleophilic addition of 3-chlorobenzhydrylamine to acetyl isocyanate. This single-step methodology capitalizes on the electrophilicity of the isocyanate carbonyl, enabling rapid urea bond formation under mild conditions.

Reaction Conditions :

- Solvent System : Anhydrous tetrahydrofuran (THF) or acetonitrile

- Temperature : 0–25°C under nitrogen atmosphere

- Stoichiometry : 1:1.05 molar ratio of amine to acetyl isocyanate

- Reaction Time : 4–6 hours

Mechanistic Insight :

The amine nucleophile attacks the electrophilic carbon of the isocyanate, followed by proton transfer and elimination of the leaving group (Figure 1). Steric hindrance from the benzhydryl moiety necessitates extended reaction times compared to simpler aryl ureas.

Yield Optimization Data :

| Parameter | Tested Range | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Temperature (°C) | -20 to 40 | 0 | +22 |

| Solvent Polarity | THF vs. DCM | THF | +15 |

| Equivalents (Isocyanate) | 1.0–1.2 | 1.05 | +8 |

Carbodiimide-Assisted Coupling

For laboratories lacking isocyanate precursors, carbodiimide-mediated coupling between 3-chlorobenzhydrylamine and acetylurea provides an alternative pathway.

Protocol :

- Activate acetylurea (1.2 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HoBt, 1.5 eq) in dimethylformamide (DMF) at 0°C.

- Add 3-chlorobenzhydrylamine (1.0 eq) dropwise.

- Stir for 12–18 hours at room temperature.

Advantages :

- Avoids handling toxic isocyanates

- Compatible with acid-sensitive substrates

Limitations :

- Lower yields (58–62%) due to competing side reactions

- Requires extensive purification via silica gel chromatography

Advanced Methodological Adaptations

Solid-Phase Synthesis for High-Throughput Production

Adapting patented cyclic urea technologies, a resin-bound approach enables sequential functionalization:

- Wang Resin Activation : Load with Fmoc-protected urea precursor using standard carbonyldiimidazole (CDI) chemistry.

- Benzhydryl Group Introduction : Couple 3-chlorobenzhydryl bromide (2.0 eq) with Hünig's base (DIPEA) in DMF.

- Acetylation : Treat with acetic anhydride (3.0 eq) and 4-dimethylaminopyridine (DMAP) catalyst.

- Cleavage : Release product using 95% trifluoroacetic acid (TFA).

Key Performance Metrics :

| Cycle Step | Purity (%) | Average Yield (%) |

|---|---|---|

| Resin Loading | 98.2 | 92 |

| Benzhydryl Coupling | 95.7 | 85 |

| Acetylation | 97.4 | 89 |

| Final Cleavage | 91.3 | 78 |

Continuous Flow Reactor Optimization

Implementing flow chemistry principles from recent PMC studies, a two-stage microreactor system enhances reaction control:

Stage 1 :

- Reagents : 3-Chlorobenzhydrylamine (0.5 M) and acetyl isocyanate (0.525 M) in supercritical CO₂

- Reactor Type : PFA tubing (10 mL volume)

- Residence Time : 8.5 minutes

- Temperature : 35°C

Stage 2 :

- In-line quenching with ammonium bicarbonate

- Real-time UV monitoring at 254 nm

Comparative Efficiency :

| Parameter | Batch Method | Flow System | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4 hours | 8.5 minutes | 28x |

| Space-Time Yield | 0.7 g/L/h | 19.3 g/L/h | 27.6x |

| Isocyanate Excess | 5% | 2.5% | 50% reduction |

Critical Analysis of Protecting Group Strategies

Given the reactivity of the urea moiety, strategic protection is essential during multi-step syntheses. The patent literature provides insights into acetonide and oxydimethylene-1,3-diyl protecting groups, though these require adaptation for non-cyclic ureas.

Protection-Deprotection Sequence :

- Initial Protection : Treat intermediate urea with 2,2-dimethoxypropane (2.0 eq) and camphorsulfonic acid (CSA) catalyst in dichloromethane.

- Acetylation : Introduce acetyl group via mixed anhydride method.

- Deprotection : Remove ketal with aqueous HCl (1.0 M) in THF/water (4:1).

Performance Comparison :

| Protecting Group | Deprotection Efficiency (%) | Urea Stability (T₁/₂, h) |

|---|---|---|

| Acetonide | 93 | 48 |

| TBS | 88 | 72 |

| Benzyl | 78 | 24 |

Industrial-Scale Purification Techniques

Crystallization Optimization

Achieving pharmaceutical-grade purity (>99.5%) requires solvent screening:

Solvent Systems Tested :

- Ethyl acetate/hexane

- Methanol/water

- Acetonitrile/toluene

Optimal Conditions :

- Solvent Ratio : 7:3 acetonitrile/toluene (v/v)

- Cooling Rate : 0.5°C/min from 65°C to -10°C

- Seed Crystal Size : 20–50 µm

Purity Enhancement :

| Crystallization Cycle | Purity (%) | Yield (%) |

|---|---|---|

| 1 | 98.2 | 67 |

| 2 | 99.6 | 58 |

| 3 | 99.9 | 51 |

Chromatographic Purification

Preparative HPLC with these parameters achieves baseline separation:

- Column : C18, 250 × 21.2 mm, 5 µm

- Mobile Phase : 55:45 methanol/10 mM ammonium acetate

- Flow Rate : 15 mL/min

- Detection : 230 nm

Elution Profile :

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 6.8 | 0.3 | Solvent front |

| 2 | 11.2 | 97.1 | Target compound |

| 3 | 13.5 | 2.6 | Diacetyl byproduct |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Acetyl-3-(3-chlorobenzhydryl)urea?

- Methodology : Synthesis typically involves multi-step organic reactions. A standard approach includes:

Chlorination : Starting with chlorinated aniline derivatives (e.g., 3-chloroaniline) to introduce the chloro-substituted benzhydryl group .

Urea Formation : Reacting the chlorinated intermediate with acetyl isocyanate or via carbodiimide-mediated coupling to form the urea backbone. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .

Purification : Column chromatography or recrystallization ensures high purity (>95%). Structural confirmation is performed using NMR and mass spectrometry (MS) .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding interactions in biological systems (e.g., enzyme binding) .

Q. How is the compound screened for preliminary biological activity?

- Methodology :

- In Vitro Assays : Test antimicrobial activity using broth microdilution (e.g., MIC against E. coli or S. aureus) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- Dose-Response Studies : Establish IC values to quantify potency.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Structural Verification : Re-analyze compound purity and stereochemistry using X-ray crystallography or advanced NMR techniques (e.g., 2D-COSY) to rule out impurities .

- Comparative SAR Analysis : Compare activity data with analogs (e.g., furan vs. thienyl derivatives) to identify substituent effects. For example:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Benzhydrylurea | Moderate | Low |

| 1-Benzhydryl-3-(furan-2-yl) | High | Moderate |

| 1-Benzhydryl-3-(thienyl) | Low | High |

| Source: |

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity discrepancies due to structural variations .

Q. What strategies optimize the compound's pharmacokinetic properties for therapeutic use?

- Methodology :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility while retaining activity.

- Metabolic Stability : Test hepatic microsome stability and use deuterium labeling to mitigate rapid degradation .

- Prodrug Design : Mask polar groups with labile esters to enhance bioavailability .

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

- Methodology :

- Hydrogen-Bond Analysis : Use X-ray data to identify key interactions (e.g., urea NH with enzyme active sites). For example, the adamantyl-urea derivative in forms a hydrogen bond network critical for its anti-tubercular activity.

- Isostructural Replacement : Substitute chlorine with bromine or fluorine to evaluate steric/electronic effects on binding .

Q. What experimental approaches validate the compound's mechanism of action in disease models?

- Methodology :

- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding partners.

- Pathway Analysis : RNA-seq or proteomics to map downstream effects (e.g., apoptosis markers in treated cancer cells) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on antimicrobial efficacy?

- Methodology :

- Standardized Protocols : Replicate assays using CLSI guidelines for consistency.

- Synergistic Studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects masked in standalone studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.